molecular formula C9H6ClFO B2397786 1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one CAS No. 1368714-13-9

1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one

Cat. No.: B2397786
CAS No.: 1368714-13-9
M. Wt: 184.59
InChI Key: UDOSNYOGNDJXEQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3-chloro-4-fluoroacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide in methanol. The reaction typically proceeds at room temperature and yields the desired chalcone after purification by silica gel column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antifungal and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects against various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one involves its interaction with biological targets, such as enzymes or receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-fluorophenyl)ethanone: Similar structure but lacks the α,β-unsaturated carbonyl system.

    1-(3-Chloro-4-fluorophenyl)propan-1-one: Similar structure but with a saturated carbonyl system.

    1-(3-Chloro-4-fluorophenyl)but-2-en-1-one: Similar structure but with an extended carbon chain.

Uniqueness

1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one is unique due to its α,β-unsaturated carbonyl system, which imparts distinct reactivity and biological activity compared to its saturated analogs. This structural feature allows it to participate in Michael addition reactions and other nucleophilic attacks, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOSNYOGNDJXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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